molecular formula C22H28N4O B2420510 Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021035-63-1

Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2420510
CAS No.: 1021035-63-1
M. Wt: 364.493
InChI Key: WXDXVHJEEMWMIT-UHFFFAOYSA-N
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Description

Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the pyridazinyl and cyclopentyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the use of the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to produce significant quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopentyl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Properties

IUPAC Name

cyclopentyl-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-16-7-8-19(15-17(16)2)20-9-10-21(24-23-20)25-11-13-26(14-12-25)22(27)18-5-3-4-6-18/h7-10,15,18H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDXVHJEEMWMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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